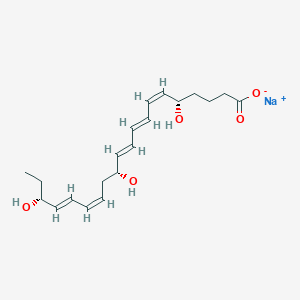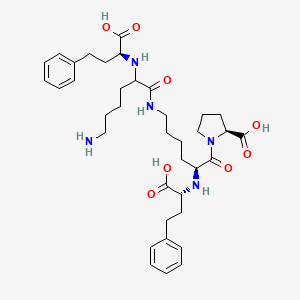
Lisinopril Dimer Impurity H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lisinopril Dimer Impurity H is a chemical compound that is often encountered as an impurity in the production of lisinopril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. This impurity is formed during the synthesis of lisinopril and is characterized by its unique molecular structure, which includes two lisinopril molecules linked together.
Métodos De Preparación
The preparation of Lisinopril Dimer Impurity H involves specific synthetic routes and reaction conditions. One common method includes the deprotection reaction of a precursor compound in the presence of an alkaline reagent such as alkali metal hydroxide. This reaction is typically carried out in a mixture of water and an organic solvent . Industrial production methods often involve the use of high-performance liquid chromatography to isolate and purify the impurity from the main product.
Análisis De Reacciones Químicas
Lisinopril Dimer Impurity H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Lisinopril Dimer Impurity H has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of lisinopril. In biology and medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors. Additionally, it is used in the pharmaceutical industry to develop and validate analytical methods for detecting impurities in drug formulations .
Mecanismo De Acción
The mechanism of action of Lisinopril Dimer Impurity H is similar to that of lisinopril. It inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and a reduction in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
Lisinopril Dimer Impurity H can be compared to other impurities found in lisinopril, such as the cyclohexyl analogue and diketopiperazine derivatives. Unlike these impurities, this compound is formed by the dimerization of two lisinopril molecules. This unique formation process distinguishes it from other impurities, which are typically formed through different synthetic pathways .
Similar compounds include:
- Lisinopril Cyclohexyl Analogue
- Lisinopril Diketopiperazine Derivatives
- Lisinopril Isomers
Propiedades
Fórmula molecular |
C37H53N5O8 |
|---|---|
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1 |
Clave InChI |
HNPFFJOLGHPMBR-CXLQTOQDSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


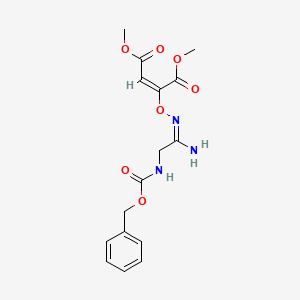
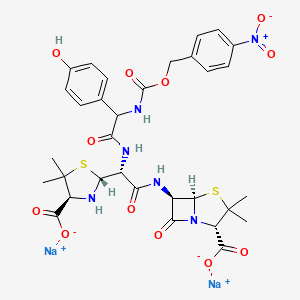
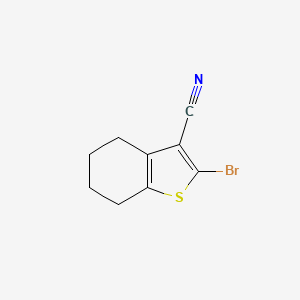
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
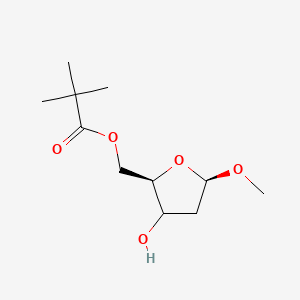
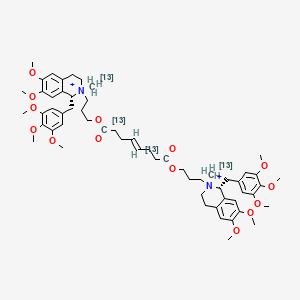
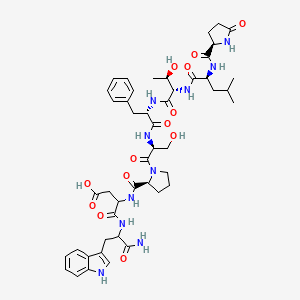
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
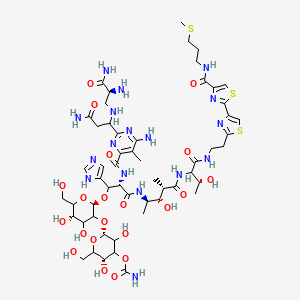
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
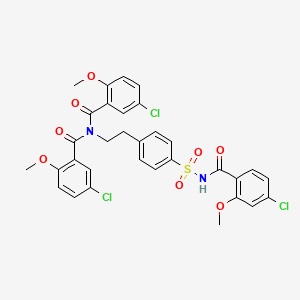
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
